molecular formula C9H11N3 B1599081 2-Ethyl-3H-benzoimidazol-5-ylamine CAS No. 46055-62-3

2-Ethyl-3H-benzoimidazol-5-ylamine

Cat. No. B1599081
CAS RN: 46055-62-3
M. Wt: 161.2 g/mol
InChI Key: RJAJOQCGFBMAKT-UHFFFAOYSA-N
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Description

2-Ethyl-3H-benzoimidazol-5-ylamine is a compound used for proteomics research . It has a molecular formula of C9H11N3 and a molecular weight of 161.20 .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3H-benzoimidazol-5-ylamine consists of a benzimidazole ring system, which is a fusion of a benzene ring and an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethyl-3H-benzoimidazol-5-ylamine include a molecular formula of C9H11N3 and a molecular weight of 161.20 . Further details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives, including 2-Ethyl-3H-benzoimidazol-5-ylamine, have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, which makes it a promising candidate for new generation anticancer drugs . The anticancer activity can be influenced by the presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold .

Proteomics Research

2-Ethyl-3H-benzoimidazol-5-ylamine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, or investigate post-translational modifications.

Anti-inflammatory Activity

Benzimidazole derivatives have been reported to possess anti-inflammatory properties . Therefore, 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new anti-inflammatory drugs.

Analgesic Activity

In addition to their anti-inflammatory properties, benzimidazole derivatives have also been reported to have analgesic (pain-relieving) properties . This suggests that 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new analgesic drugs.

Antibacterial Agents

Benzimidazole and its derivatives have been found to have antibacterial properties . Therefore, 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new antibacterial drugs.

Antifungal Agents

In addition to their antibacterial properties, benzimidazole derivatives have also been found to have antifungal properties . This suggests that 2-Ethyl-3H-benzoimidazol-5-ylamine could potentially be used in the development of new antifungal drugs.

properties

IUPAC Name

2-ethyl-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJAJOQCGFBMAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389136
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

46055-62-3
Record name 2-Ethyl-3H-benzoimidazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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